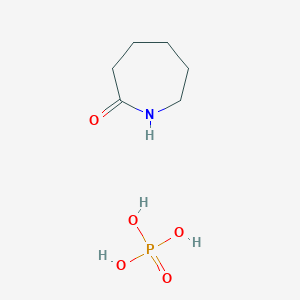

Caprolactam Dihydrogen Phosphate

Description

Properties

CAS No. |

19411-98-4 |

|---|---|

Molecular Formula |

C6H14NO5P |

Molecular Weight |

211.15 g/mol |

IUPAC Name |

azepan-2-one;phosphoric acid |

InChI |

InChI=1S/C6H11NO.H3O4P/c8-6-4-2-1-3-5-7-6;1-5(2,3)4/h1-5H2,(H,7,8);(H3,1,2,3,4) |

InChI Key |

AACGGHWZDKJPKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)NCC1.OP(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Comparative Properties of CDHP and Analogous Compounds

| Compound Name | Chemical Structure | Solubility | pH in Solution | Primary Applications | Stability |

|---|---|---|---|---|---|

| Caprolactam Dihydrogen Phosphate | Organic phosphate ester | Polar solvents, moderate | ~2–3 (acidic) | Polymers, catalysis (inferred) | Thermal stability (high) |

| Sodium Dihydrogen Phosphate Dihydrate (NaH₂PO₄·2H₂O) | Inorganic salt | High in water | ~4.5 | Food additives, buffers, water treatment | Hygroscopic |

| Potassium Dihydrogen Phosphate (KH₂PO₄) | Inorganic salt | High in water | ~4.5 | Fertilizers, pH adjusters | Stable at RT |

| Isosorbide Dihydrogen Phosphate (IDHP) | Organic phosphate ester | Polar solvents, high | ~2–3 (acidic) | Drug delivery, controlled release | Hydrolytically sensitive |

| Sodium Phosphate Dibasic (Na₂HPO₄) | Inorganic salt | High in water | ~9.0 | Pharmaceutical buffers, lab reagents | Stable, non-hygroscopic |

Functional and Application Differences

- CDHP vs. Inorganic Phosphates: Reactivity: CDHP’s organic backbone enables participation in esterification and polymerization reactions, unlike inorganic phosphates, which primarily serve as buffers or nutrients . Solubility: While inorganic phosphates (e.g., NaH₂PO₄·2H₂O) are highly water-soluble, CDHP likely exhibits solubility in organic solvents, expanding its utility in synthetic chemistry . Applications: Inorganic phosphates dominate agriculture (fertilizers) and food industries, whereas CDHP’s inferred role lies in niche sectors like polymer modification or acid catalysis .

- CDHP vs. Organic Phosphate Esters (e.g., IDHP): Pharmacology: IDHP is utilized in medicinal chemistry for its controlled-release properties in drug formulations . CDHP, with a bulkier caprolactam moiety, may lack biocompatibility but could excel in industrial catalysis.

Market and Industrial Trends

- Potassium Dihydrogen Phosphate : Dominates agricultural markets due to demand for phosphorus-rich fertilizers, with global sales reaching significant volumes (e.g., Changsha Green Mountain Chemical reported substantial revenue in 2019–2024) .

- CDHP : Likely occupies a specialized niche, with applications in advanced materials or chemical synthesis, though market data remains sparse.

Research Findings and Analytical Methods

- Analytical Techniques: Methods listed in (e.g., DPPH, ABTS assays) are typically used to evaluate antioxidant properties in organic compounds.

- Pharmacological Insights : IDHP’s role in drug delivery systems underscores the importance of ester hydrolysis rates, a parameter that would similarly influence CDHP’s performance in controlled-release applications .

Preparation Methods

Ammonia Oxidation and Nitric Oxide Formation

In the initial stage, ammonia gas reacts with air in a high-temperature catalytic converter (900–1,000°C) to produce nitric oxide (NO). The reaction follows:

Approximately 90–95% ammonia conversion is achieved using platinum-rhodium gauze catalysts. The resulting gas mixture contains 8–10% NO by volume, with residual oxygen and nitrogen.

Nitric Oxide Oxidation and Absorption

The NO-rich gas is cooled and partially oxidized to nitrogen dioxide () in the presence of excess oxygen. This step is critical for generating nitrate ions () during subsequent absorption. Supplemental oxygen injection downstream of the ammonia converter enhances yield by 15–20%, improving overall process efficiency.

The -enriched gas is absorbed into a phosphoric acid () solution, where reacts to form nitrate and nitrite ions:

Absorption occurs in packed columns at 30–50°C, achieving 80–85% conversion.

Catalytic Hydrogenation to Hydroxylammonium Phosphate

The nitrate-rich phosphate solution is subjected to catalytic hydrogenation using hydrogen gas () over a palladium (Pd) catalyst. This step reduces nitrate ions to hydroxylammonium ions ():

Reaction conditions include temperatures of 50–70°C and pressures of 2–4 bar. The resultant solution contains hydroxylammonium phosphate (), which is stabilized by excess phosphoric acid.

Oximation and Rearrangement to this compound

Hydroxylammonium phosphate reacts with cyclohexanone in a toluene solvent to form cyclohexanone oxime:

The oxime undergoes Beckmann rearrangement in concentrated sulfuric acid, yielding caprolactam. During this step, residual phosphate ions combine with caprolactam to form this compound ().

Advanced One-Step Synthesis Methods

Recent patents describe streamlined approaches to synthesize this compound directly from cyclohexanol, hydrogen peroxide, and hydroxylamine sulfate. These methods integrate oxidation, oximation, and rearrangement reactions in a single reactor, reducing process complexity.

Integrated Reaction System

In a representative method, cyclohexanol (), hydrogen peroxide (), and hydroxylamine sulfate () are combined in a reactor with a sodium tungstate () catalyst and an acidic ionic liquid. The reaction proceeds as follows:

-

Oxidation : Cyclohexanol is oxidized to cyclohexanone using at 80°C.

-

Oximation : Cyclohexanone reacts with hydroxylamine sulfate to form cyclohexanone oxime.

-

Rearrangement : The oxime undergoes acid-catalyzed Beckmann rearrangement using the ionic liquid as both catalyst and solvent.

Phosphoric acid is introduced during the rearrangement step to stabilize the caprolactam intermediate, forming this compound.

Key Process Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | + ionic liquid | |

| Temperature (Oxidation) | 80°C | |

| Molar Ratio | Cyclohexanol: = 1:1.2 | |

| Reaction Time | 30–600 minutes | |

| Yield | 78–85% |

This method eliminates the need for separate reactors and reduces sulfuric acid usage by 40%, addressing environmental concerns.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Environmental Impact

Economic Considerations

| Factor | DSM-HPO Process | One-Step Method |

|---|---|---|

| Capital Cost | High (multiple reactors) | Moderate (single reactor) |

| Operating Cost | Low (bulk chemicals) | High (catalysts) |

| By-Product Management | scrubbing | Minimal waste |

Emerging Trends and Innovations

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for caprolactam dihydrogen phosphate, and how do reaction conditions influence yield?

- This compound is typically synthesized via phosphorylation of caprolactam using phosphoric acid derivatives under controlled pH and temperature. Reaction optimization should include monitoring intermediates via spectroscopic methods (e.g., NMR) and adjusting stoichiometric ratios to minimize byproducts. For related phosphate esters, anhydrous conditions and inert atmospheres are critical to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- X-ray crystallography (using programs like SHELXL ) provides definitive structural elucidation. Complementary methods include:

- FT-IR : To confirm phosphate ester bonds (stretching at ~1250 cm⁻¹).

- HPLC-MS : For quantifying impurities and verifying molecular weight.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration states .

Q. How can fluorometric assays be adapted to quantify this compound in biological matrices?

- Fluorometric kits (e.g., those designed for dihydroxyacetone phosphate ) may be modified by substituting enzyme substrates specific to caprolactam derivatives. Validate cross-reactivity and optimize sample dilution buffers to mitigate matrix interference. Include internal standards for calibration .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data for this compound polymorphs?

- Use SHELXD for phase refinement and SHELXE for density modification . Compare experimental data with computational models (e.g., DFT) to identify discrepancies. If twinning is suspected, employ twin refinement protocols in SHELXL and validate with high-resolution datasets (>1.2 Å) .

Q. What experimental design strategies optimize this compound’s catalytic or material properties?

- Employ response surface methodology (RSM) via software like Design Expert. Variables such as pH, temperature, and reactant molar ratios can be modeled using Box-Behnken or Central Composite Designs. For example, sodium dihydrogen phosphate’s role in melanin production optimization provides a template for DOE (Design of Experiments) frameworks .

Q. How do solvent polarity and counterion selection affect the stability of this compound in solution?

- Conduct stability studies in aprotic solvents (e.g., DMSO, acetonitrile) to minimize hydrolysis. Compare ionic strength effects using salts like ammonium dihydrogen phosphate (ADP) as stabilizers. Monitor degradation via kinetic assays under accelerated storage conditions (40°C/75% RH) .

Q. What computational approaches predict this compound’s reactivity in novel applications (e.g., drug delivery)?

- Molecular dynamics (MD) simulations can model interactions with biological membranes or polymers. For example, studies on sodium alginate-chitosan systems highlight the importance of phosphate group charge distribution in encapsulation efficiency. Pair MD with QSPR (Quantitative Structure-Property Relationship) models to predict solubility and permeability .

Methodological Guidelines

- Data Validation : Always cross-verify crystallographic results with spectroscopic data to address potential twinning or disorder .

- Assay Adaptation : When modifying fluorometric kits, include spike-and-recovery experiments to confirm accuracy in complex matrices .

- Statistical Rigor : Report biological replicates (n ≥ 3) and use ANOVA for DOE analysis to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.